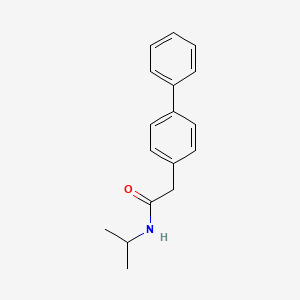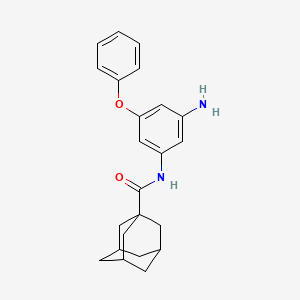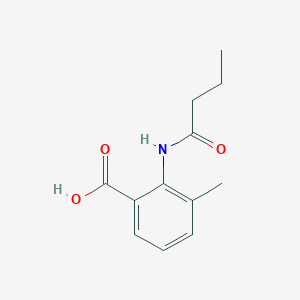
2-(4-biphenylyl)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-biphenylyl)-N-isopropylacetamide, also known as AICA or AICAR, is a synthetic nucleoside analog that has been extensively studied for its potential therapeutic applications. AICA is structurally similar to adenosine, a nucleoside that plays a critical role in energy metabolism and cellular signaling pathways.
Mecanismo De Acción
2-(4-biphenylyl)-N-isopropylacetamide works by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and helps to restore energy balance by promoting glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-(4-biphenylyl)-N-isopropylacetamide mimics the effects of cellular stress by activating AMPK directly, leading to increased energy production and improved cellular function.
Biochemical and Physiological Effects
2-(4-biphenylyl)-N-isopropylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase glucose uptake and utilization in skeletal muscle, improve insulin sensitivity, and reduce inflammation. 2-(4-biphenylyl)-N-isopropylacetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-biphenylyl)-N-isopropylacetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined mechanism of action, making it a useful tool for studying cellular energy metabolism and signaling pathways. However, 2-(4-biphenylyl)-N-isopropylacetamide can be difficult to work with due to its low solubility in water and tendency to degrade over time.
Direcciones Futuras
There are several potential future directions for research on 2-(4-biphenylyl)-N-isopropylacetamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 2-(4-biphenylyl)-N-isopropylacetamide. Another area of interest is the use of 2-(4-biphenylyl)-N-isopropylacetamide in combination with other drugs or therapies for the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the long-term effects of 2-(4-biphenylyl)-N-isopropylacetamide on cellular function and metabolism.
Métodos De Síntesis
2-(4-biphenylyl)-N-isopropylacetamide can be synthesized through a multi-step process starting from commercially available starting materials. The most commonly used method involves the reaction of 4-biphenylcarboxylic acid with isopropylamine to form the corresponding amide, which is then converted to 2-(4-biphenylyl)-N-isopropylacetamide through a series of chemical transformations.
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)-N-isopropylacetamide has been extensively studied for its potential therapeutic applications in a variety of fields. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as anti-inflammatory and cardioprotective effects. 2-(4-biphenylyl)-N-isopropylacetamide has also been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies.
Propiedades
IUPAC Name |
2-(4-phenylphenyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13(2)18-17(19)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYPDOPMACZJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1,1'-Biphenyl]-4-YL}-N-(propan-2-YL)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)-4-(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5036038.png)
![cyclohexylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5036051.png)
![1-cyclopropyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5036052.png)

![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)

![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)
![1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5036114.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5036115.png)
![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}cyclohexanamine dihydrochloride](/img/structure/B5036126.png)
